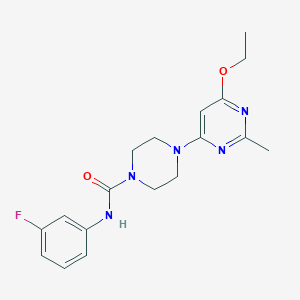

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-7-9-24(10-8-23)18(25)22-15-6-4-5-14(19)11-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQDWBRWYGOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrimidine ring: Starting from ethyl acetoacetate and guanidine, the pyrimidine ring is formed through a cyclization reaction.

Introduction of the ethoxy and methyl groups: The ethoxy and methyl groups are introduced via alkylation reactions.

Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

Coupling of the pyrimidine and piperazine rings: The pyrimidine and piperazine rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the fluorophenyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C21H29FN4O

- Molecular Weight : 372.5 g/mol

- IUPAC Name : 6-[[(3R,4R)-4-[2-[2-(3-fluorophenyl)ethylamino]ethoxy]pyrrolidin-3-yl]methyl]-4-methylpyridin-2-amine

Structural Representation

The compound's structure features a piperazine ring connected to a pyrimidine moiety, which is essential for its biological activity. The presence of a fluorophenyl group adds to its pharmacological properties.

Pharmacological Activity

Research has indicated that compounds similar to 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide exhibit various pharmacological activities:

- Antidepressant Effects : Studies have shown that piperazine derivatives can act as serotonin receptor modulators, potentially offering antidepressant effects .

- Antitumor Activity : Some derivatives have demonstrated inhibitory effects on cancer cell lines, indicating potential use in oncology .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from commercially available piperazine and pyrimidine precursors. Variations in the substituents can lead to derivatives with enhanced biological activity or selectivity for specific targets.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Study on Antidepressants : A clinical trial involving piperazine derivatives showed significant improvements in patients with major depressive disorder, suggesting potential use for this compound in treating mood disorders .

- Cancer Research : A study published in Cancer Research highlighted the effectiveness of pyrimidine-based compounds in inhibiting tumor growth in vitro and in vivo, paving the way for further exploration of this compound’s anticancer properties .

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would be elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related piperazine-carboxamide derivatives, focusing on heterocyclic cores, substituent effects, and biological activities. Below is a detailed analysis:

Core Heterocyclic Variations

- Pyrimidine vs. Quinazoline: Target Compound: Contains a 6-ethoxy-2-methylpyrimidine ring. Quinazoline Derivatives (A2–A36): These compounds, such as N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2), feature a fused quinazoline ring system. The extended conjugation may improve binding to enzymes like tyrosine kinases but reduce solubility compared to pyrimidines .

Pyridine/Indazole Derivatives :

Substituent Effects on the Aromatic Ring

- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl: 3-Fluorophenyl (Target): The fluorine atom enhances lipophilicity and metabolic stability compared to non-halogenated analogs. Similar compounds (e.g., A2) exhibit melting points near 190°C, suggesting moderate crystallinity . 4-Chlorophenyl (): n-(4-Chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide (CAS 401578-01-6) shows higher molecular weight (333.79 g/mol) and altered receptor binding due to the chloro substituent’s steric and electronic effects . Methoxyphenyl (): N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 946325-22-0) uses ethoxy groups to modulate solubility and hydrogen-bonding capacity .

Pharmacological Profiles

- Dopamine Receptor Selectivity :

- Androgen Receptor Antagonism :

Data Table: Structural and Functional Comparison

Key Research Findings

- Substituent Position Matters : Meta-substitution (e.g., 3-fluorophenyl in the target compound) often enhances receptor selectivity compared to para-substituted analogs .

- Heterocycle Size and Solubility: Pyrimidines (6-membered) generally offer better solubility than quinolines (fused 6,6-membered systems), impacting bioavailability .

- Fluorine’s Role : Fluorine in the 3-fluorophenyl group improves metabolic stability and binding affinity, as seen in A2 and dopamine receptor ligands .

Biological Activity

The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure. It possesses a piperazine core substituted with a pyrimidine ring and a fluorophenyl group, which are critical for its biological interactions.

Molecular Formula : CHFNO

Research indicates that compounds similar to This compound often exhibit activity through the following mechanisms:

- Inhibition of Enzymes : Similar compounds have been noted to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of sterols in organisms such as Leishmania .

- Receptor Modulation : The compound may act as a modulator for various receptors, including NK(1) receptors, which are implicated in pain and anxiety pathways .

Biological Activity Data

A summary of biological activity studies is presented in the following table:

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of This compound :

- Anticancer Activity : A study found that similar piperazine derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

- Leishmaniasis Treatment : Research highlighted the effectiveness of structurally related compounds in inhibiting Leishmania growth by targeting specific metabolic pathways, suggesting that our compound could also possess similar therapeutic potential .

- Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetic properties of piperazine derivatives showed favorable absorption and distribution characteristics, essential for drug development processes .

Q & A

Addressing variability in enzyme inhibition assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.